molecular formula C11H12O4 B14840815 3-(Cyclopropylmethoxy)-2-hydroxybenzoic acid

3-(Cyclopropylmethoxy)-2-hydroxybenzoic acid

Cat. No.: B14840815
M. Wt: 208.21 g/mol
InChI Key: JCYRFKKWJHPSPR-UHFFFAOYSA-N
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Description

3-(Cyclopropylmethoxy)-2-hydroxybenzoic acid is an organic compound with a unique structure that includes a cyclopropylmethoxy group attached to a hydroxybenzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclopropylmethoxy)-2-hydroxybenzoic acid typically involves the O-alkylation of 2-hydroxybenzoic acid with cyclopropylmethyl bromide. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like acetone or dimethylformamide. The reaction conditions often require refluxing the mixture for several hours to ensure complete conversion.

Industrial Production Methods

For industrial-scale production, the process may be optimized to increase yield and purity. This could involve the use of more efficient catalysts or alternative solvents that are more environmentally friendly. Additionally, continuous flow reactors might be employed to enhance the scalability and efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclopropylmethoxy)-2-hydroxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products

    Oxidation: 3-(Cyclopropylmethoxy)-2-oxobenzoic acid.

    Reduction: 3-(Cyclopropylmethoxy)-2-hydroxybenzyl alcohol.

    Substitution: Various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

3-(Cyclopropylmethoxy)-2-hydroxybenzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It has been studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(Cyclopropylmethoxy)-2-hydroxybenzoic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid: This compound has a similar structure but includes a difluoromethoxy group, which can alter its chemical and biological properties.

    3-(Trifluoromethoxy)benzoic acid:

Uniqueness

3-(Cyclopropylmethoxy)-2-hydroxybenzoic acid is unique due to the presence of the cyclopropylmethoxy group, which imparts specific steric and electronic properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C11H12O4

Molecular Weight

208.21 g/mol

IUPAC Name

3-(cyclopropylmethoxy)-2-hydroxybenzoic acid

InChI

InChI=1S/C11H12O4/c12-10-8(11(13)14)2-1-3-9(10)15-6-7-4-5-7/h1-3,7,12H,4-6H2,(H,13,14)

InChI Key

JCYRFKKWJHPSPR-UHFFFAOYSA-N

Canonical SMILES

C1CC1COC2=CC=CC(=C2O)C(=O)O

Origin of Product

United States

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